tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic is a synthetic organic molecule known for its notable stereochemistry and bioactivity It belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic typically involves several key steps:
Formation of the Piperidine Ring: : Starting with an appropriate precursor like a 3,3-difluoroacetone, one can introduce the piperidine ring through cyclization reactions, often mediated by catalytic amounts of a strong acid or base.
Hydroxylation: : Incorporation of hydroxyl groups may involve oxidizing intermediates, using reagents such as m-chloroperbenzoic acid or other peroxy acids under controlled temperature conditions.
Carboxylation: : The addition of a carboxylate group can be achieved via carbonylation reactions, which may require palladium catalysts and carbon monoxide sources.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be scaled up by employing continuous flow reactions and optimizing each step to ensure high yield and purity. Key aspects include:
Automated Reaction Systems: : Utilizing automated systems to precisely control reaction conditions.
Purification Processes: : Implementing chromatography and crystallization techniques to isolate the desired product.
Safety Measures: : Adhering to safety protocols to handle potentially hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may target the difluoromethyl group or other functional groups, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The piperidine ring's nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum, or rhodium complexes.
Major Products
Oxidation Products: : Corresponding ketones or aldehydes.
Reduction Products: : Alcohols or amines.
Substitution Products: : Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules.
Chiral Building Block: : Its stereochemistry makes it valuable for constructing chiral molecules in asymmetric synthesis.
Biology
Enzyme Inhibitor: : Potential use in studying enzyme mechanisms by acting as an inhibitor or substrate mimic.
Ligand: : May serve as a ligand in biochemical studies involving metal ions or protein interactions.
Medicine
Pharmaceutical Development: : Investigated for potential therapeutic properties, such as antiviral or anticancer activity.
Drug Design: : Utilized in the design of novel drug candidates targeting specific biological pathways.
Industry
Chemical Manufacturing: : Employed in the production of other valuable chemicals.
Materials Science: : Possible applications in developing new materials with unique properties.
Wirkmechanismus
The biological activity of tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to:
Inhibition of Enzymatic Activity: : By binding to the active site of an enzyme, the compound can prevent substrate access, thereby inhibiting the enzyme's function.
Modulation of Receptor Signaling: : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
When comparing tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic to similar compounds, its unique features include:
Fluorine Atoms: : The presence of difluoromethyl groups can significantly alter the compound's reactivity and biological properties.
Hydroxyl and Carboxylate Groups: : These functional groups provide sites for further chemical modification and enhance its solubility and interaction with biological targets.
Similar Compounds
tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate enantiomers: : These compounds share the same core structure but differ in their stereochemistry.
Other Piperidine Derivatives: : Compounds with variations in the substituents on the piperidine ring, leading to different biological and chemical properties.
This compound’s multifaceted nature makes it an exciting subject for further research and development across various scientific fields. Its unique combination of functional groups and stereochemistry holds promise for new discoveries in chemistry, biology, medicine, and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQVCYHEZXTMT-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C(C1)(F)F)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.